molecular formula C6H9NO5 B12578604 [(2-Oxoethyl)imino]diacetic acid CAS No. 204838-96-0

[(2-Oxoethyl)imino]diacetic acid

Cat. No.: B12578604
CAS No.: 204838-96-0
M. Wt: 175.14 g/mol
InChI Key: YDAYNDSXGSPJJW-UHFFFAOYSA-N
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Description

Contextualization within Aminopolycarboxylic Acid Ligands

Aminopolycarboxylic acids (APCAs) are a class of compounds containing one or more amine groups and multiple carboxylic acid functionalities. wikipedia.org These molecules are renowned for their ability to form stable complexes with metal ions, a property that makes them invaluable in numerous scientific and industrial fields. wikipedia.org

The parent of this family can be considered the amino acid glycine (B1666218). Replacing a hydrogen on the nitrogen of glycine with an acetic acid group yields iminodiacetic acid (IDA), a tridentate ligand capable of forming two five-membered chelate rings with a metal ion. wikipedia.org Further substitution leads to nitrilotriacetic acid (NTA), a tetradentate ligand. wikipedia.org This progression illustrates the modular nature of APCAs, where the number of carboxylic acid groups and the nature of the backbone connecting the nitrogen atoms can be tailored to achieve specific metal-binding properties. wikipedia.org

Derivatives of iminodiacetic acid, such as ADA, fit squarely within this class of ligands. The presence of the two carboxylate groups and the central imino nitrogen allows them to act as effective chelating agents.

Overview of Research Trajectories for Iminodiacetic Acid Derivatives

Research into iminodiacetic acid derivatives has followed several key trajectories, driven by their versatile coordination chemistry. A significant area of investigation has been their use as ligands for medically relevant metal ions. For instance, derivatives of IDA are used to form complexes with technetium-99m for hepatobiliary imaging agents in nuclear medicine. nih.gov Other studies have explored their complexation with gadolinium for use as contrast agents in magnetic resonance imaging (MRI). researchgate.net

Beyond medical applications, the chelating properties of IDA derivatives are harnessed in various other fields. They are investigated for their potential in environmental remediation to remove heavy metals from contaminated water and soil. nih.gov In biochemistry, specific derivatives like ADA are utilized as biological buffers due to their pKa values being near physiological pH. chemicalbook.com

Significance of the Iminodiacetic Acid Scaffold in Chemical Research

The iminodiacetic acid scaffold is a privileged structure in chemical research due to its inherent chelating ability and the ease with which it can be chemically modified. This scaffold provides a robust platform for the design of molecules with specific functions.

In medicinal chemistry, the IDA scaffold has been incorporated into the design of enzyme inhibitors. For example, derivatives have been synthesized and studied as potential inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in diseases like cancer. nih.gov The ability of the IDA moiety to coordinate with the metal ions in the active sites of these enzymes is a key aspect of their inhibitory activity.

Furthermore, the iminodiacetic acid structure is a crucial intermediate in the industrial synthesis of the widely used herbicide, glyphosate. wikipedia.org It also serves as a precursor for the production of chemical indicators like xylenol orange. wikipedia.org The versatility of the iminodiacetic acid scaffold ensures its continued importance across a spectrum of chemical and biological research.

Chemical and Physical Properties of 2,2'-[(2-amino-2-oxoethyl)imino]diacetic acid (ADA)

The compound 2,2'-[(2-amino-2-oxoethyl)imino]diacetic acid, also known as N-(2-Acetamido)iminodiacetic acid or N-(Carbamoylmethyl)iminodiacetic acid, is a white crystalline powder. It is one of the "Good's buffers," a series of buffering agents developed for biochemical research. chemicalbook.com Its pKa of 6.6 at 20 °C makes it suitable for maintaining a stable pH in biological experiments. nih.gov

Below is a table summarizing some of the key chemical and physical properties of ADA:

PropertyValue
Molecular Formula C6H10N2O5
Molecular Weight 190.15 g/mol nih.gov
Melting Point 219 °C (decomposes) chemsrc.com
pKa (20 °C) 6.6 nih.gov
CAS Number 26239-55-4 emolecules.com
Appearance White to almost white powder chemicalbook.com

Research Findings on 2,2'-[(2-amino-2-oxoethyl)imino]diacetic acid (ADA)

ADA is well-documented for its role as a biological buffer, where it helps to maintain a constant pH in the physiological range. chemicalbook.com Its utility in this regard stems from its zwitterionic nature at neutral pH.

Beyond its buffering capacity, ADA is also recognized as a chelating agent. It can form complexes with various metal ions, including Mn(II), Cu(II), Ni(II), Zn(II), and Co(II). chemicalbook.com This property is important to consider when using ADA in biological systems that contain metal-dependent enzymes, as the buffer could potentially sequester essential metal cofactors. hopaxfc.com The formation of these metal complexes can lead to a release of protons, thereby affecting the pH of the solution. hopaxfc.com

Studies have also explored the synthesis of various derivatives of iminodiacetic acid for a range of applications. For example, the synthesis of novel IDA derivatives with methoxy substituents has been investigated for their potential as ligands in diagnostic agents. nih.gov Research into homo- and heteronuclear complexes of iminodiacetic acid has also been conducted to explore their biological potential. juw.edu.pk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

204838-96-0

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

IUPAC Name

2-[carboxymethyl(2-oxoethyl)amino]acetic acid

InChI

InChI=1S/C6H9NO5/c8-2-1-7(3-5(9)10)4-6(11)12/h2H,1,3-4H2,(H,9,10)(H,11,12)

InChI Key

YDAYNDSXGSPJJW-UHFFFAOYSA-N

Canonical SMILES

C(C=O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Iminodiacetic Acid Analogues

Established and Emerging Synthetic Pathways for the Iminodiacetic Acid Moiety

The synthesis of the iminodiacetic acid (IDA) scaffold has traditionally been achieved through several reliable methods. A common industrial approach involves the dehydrogenation of diethanolamine (B148213) in the presence of a catalyst. google.com Another well-established route is the reaction of iminodiacetonitrile (B147120) with formaldehyde, followed by hydrolysis. The Strecker synthesis, a classical method for producing amino acids, can also be adapted, traditionally using ammonia (B1221849), formaldehyde, and hydrogen cyanide. researchgate.net However, the high toxicity of hydrogen cyanide has prompted the development of safer alternatives. researchgate.net

A widely practiced laboratory-scale synthesis involves the double carboxymethylation of an amine, such as ammonia, with two equivalents of a haloacetic acid (e.g., chloroacetic acid) under basic conditions. While effective, this method can present challenges in controlling the degree of alkylation and may require extensive purification.

Emerging synthetic pathways aim to overcome the limitations of traditional methods by improving yields, reducing reaction times, and employing more environmentally benign conditions. Key developments include:

Catalytic Dehydrogenation: Modern methods focus on the catalytic dehydrogenation of N-(2-hydroxyethyl)glycine intermediates, which can be derived from monoethanolamine. google.com This approach offers a more direct and efficient route to IDA.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction times compared to conventional heating, leading to higher throughput and potentially improved energy efficiency.

Enzyme-Catalyzed Reactions: Biocatalysis represents a frontier in IDA synthesis, offering high selectivity and mild reaction conditions, thereby minimizing byproduct formation and environmental impact.

The following table provides a comparison of different synthetic approaches to the IDA core, highlighting the trade-offs between traditional and emerging methodologies.

Synthetic Method Key Reactants Typical Conditions Advantages Disadvantages
Strecker Synthesis Ammonia, Formaldehyde, Hydrogen CyanideAqueous solutionWell-established, versatileUse of highly toxic HCN researchgate.net
Haloacetic Acid Alkylation Ammonia, Chloroacetic AcidBasic (e.g., NaOH) aqueous solutionReadily available starting materialsPotential for over-alkylation, purification challenges
Diethanolamine Dehydrogenation DiethanolamineStrong base (e.g., NaOH), Metal catalyst (e.g., Cu)High yield industrial processHigh temperatures, strong base required google.com
Hydrothermal Process Glycine (B1666218), Citric AcidWater solvent, High-pressure reactorEco-friendly (uses water as solvent) nih.govRequires specialized high-pressure equipment

Targeted Functionalization and Derivatization Strategies for Enhanced Properties

The true strength of the IDA scaffold lies in its capacity for chemical modification. By attaching various functional groups to the nitrogen atom or altering the carboxylic acid moieties, researchers can tailor the resulting molecule's characteristics, such as its metal-binding affinity, solubility, and biological distribution.

N-Substitution Approaches (e.g., incorporation of oxoethyl, acetamido, and hydroxyethyl (B10761427) functionalities)

The secondary amine of iminodiacetic acid is a prime site for introducing new functionalities via N-substitution. This strategy is fundamental to creating a diverse library of IDA analogues with specialized properties.

Oxoethyl Functionality: The synthesis of [(2-Oxoethyl)imino]diacetic acid introduces a reactive aldehyde group. While specific literature detailing its synthesis is scarce, a plausible and chemically sound approach involves the N-alkylation of iminodiacetic acid with a 2-haloacetaldehyde, such as 2-bromoacetaldehyde or 2-chloroacetaldehyde, or a protected equivalent thereof. The reaction would likely be performed in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the generated acid. The resulting aldehyde group offers a versatile handle for subsequent reactions, such as reductive amination or condensation, to link the chelator to other molecules.

Acetamido Functionality: The incorporation of an acetamido group yields N-(2-Acetamido)iminodiacetic acid (ADA) , a compound widely used as a biological buffer. orgsyn.orgnsf.gov Its synthesis can be achieved through various routes. One patented method involves reacting a specific reactant with a nitrogen-containing compound, followed by treatment with an amination reagent like ammonia or hydrazine (B178648) hydrate. researchgate.net ADA is recognized for its utility in providing buffers in the pH range of 6.0 to 7.2. orgsyn.orgnsf.gov

Hydroxyethyl Functionality: Introducing a hydroxyethyl group produces N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) , which enhances the molecule's water solubility. mdpi.com A common synthesis involves the reaction of iminodiacetic acid with ethylene (B1197577) oxide. An alternative synthetic pathway starts with 2-hydroxyethylamine and glycolonitrile (B6354644) to form an N-cyanomethylamino-2-ethanol intermediate, which is then hydrolyzed and further reacted to yield HEIDA. researchgate.net This compound is a biodegradable and strong metal-chelating agent. mdpi.com

The table below summarizes the properties of these N-substituted IDA derivatives.

Derivative Name N-Substituent CAS Number Molecular Formula Key Property/Use
This compound-CH₂CHONot availableC₆H₉NO₅Reactive aldehyde for conjugation
N-(2-Acetamido)iminodiacetic acid (ADA)-CH₂CONH₂26239-55-4 orgsyn.orgC₆H₁₀N₂O₅ nsf.govBiological buffer (pH 6.0-7.2) orgsyn.orgnsf.gov
N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA)-CH₂CH₂OH93-62-9 nih.govC₆H₁₁NO₅ nih.govEnhanced hydrophilicity, strong chelator mdpi.com

Modification of Carboxylic Acid Moieties for Specific Interactions

A primary modification is the conversion of the carboxylic acids into amides. This is typically accomplished through a coupling reaction between the IDA derivative and an amine. matanginicollege.ac.in Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents are used to "activate" the carboxylic acid, facilitating the formation of the amide bond. This method is particularly valuable in bioconjugation, where the IDA-based chelator is attached to proteins, peptides, or antibodies for targeted delivery applications.

Esterification of the carboxylic acid groups provides another route to functionalization. This can be achieved by reacting the IDA derivative with an alcohol under acidic conditions. The resulting esters can serve as protecting groups during a multi-step synthesis or can modify the lipophilicity of the molecule, which can be advantageous for crossing cell membranes. For example, acyloxymethyl esters are used to create dyes that can passively enter cells, where they are cleaved by intracellular esterases, trapping the now-charged chelator inside. nsf.gov

Exploration of Green Chemistry Principles in Iminodiacetic Acid Derivative Synthesis

The growing emphasis on sustainable industrial processes has led to the application of green chemistry principles to the synthesis of IDA and its derivatives. The goal is to reduce the environmental footprint by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key areas of focus in the green synthesis of IDA derivatives include:

Alternative Solvents: A significant effort is being made to replace conventional volatile organic solvents (VOCs) with greener alternatives. Water is an ideal solvent for many IDA-related syntheses due to the high solubility of the reactants and products. nih.gov Other options include polyethylene (B3416737) glycol (PEG) and ionic liquids, which can offer unique reactivity and facilitate product separation.

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of reactant atoms into the final product. This involves favoring catalytic reactions over those that use stoichiometric reagents. For instance, the traditional Strecker synthesis has a poor atom economy and uses highly toxic hydrogen cyanide, whereas newer catalytic routes are inherently cleaner. researchgate.net

Renewable Feedstocks: There is increasing interest in using renewable resources, such as glucose derived from biomass, as starting materials. Biocatalytic production of precursors to adipic acid, a related dicarboxylic acid, from D-glucose demonstrates a potential pathway for making the production of chelating agents more sustainable.

Energy Efficiency: Solvent-free reactions, sometimes facilitated by grinding or microwave irradiation, can reduce energy consumption and simplify workup procedures. mdpi.com Hydrothermal processes, which use water at high temperatures and pressures, also represent a green approach to organic synthesis. nih.gov

The adoption of these principles is not only beneficial for the environment but can also lead to more cost-effective and safer manufacturing processes for this important class of chemical compounds.

Coordination Chemistry of Iminodiacetic Acid and Its Metal Complexes

Ligand Design Principles and Denticity in Iminodiacetate (B1231623) Coordination

The coordinating ability of iminodiacetic acid is rooted in its molecular structure, which features a central nitrogen atom and two carboxylic acid arms. This arrangement allows it to act as a chelating agent, binding to a single metal ion through multiple points of attachment, a characteristic that significantly enhances the stability of the resulting metal complex.

Analysis of Tridentate and Bidentate Binding Modes in Metal Coordination

Iminodiacetic acid most commonly acts as a tridentate ligand, meaning it binds to a central metal ion through three donor atoms: the nitrogen of the amino group and one oxygen atom from each of the two carboxylate groups. smolecule.comresearchgate.net This coordination mode results in the formation of two stable, five-membered chelate rings, a thermodynamically favorable arrangement. smolecule.com This O,N,O'-coordination is the predominant binding mode for many transition metal ions. researchgate.net

However, IDA can also exhibit bidentate coordination under certain conditions. researchgate.net This can occur in several ways:

N,O-Bidentate: The ligand binds through the nitrogen atom and one oxygen from one of the carboxylate arms.

O,O'-Bidentate: The ligand coordinates through one oxygen atom from each of the two carboxylate groups, without the involvement of the central nitrogen atom.

The specific binding mode adopted depends on factors such as the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. For example, in some polymeric structures, IDA ligands can bridge metal ions. slu.se

Comparative Studies with Other Aminopolycarboxylate Ligands (e.g., Glycine (B1666218), Nitrilotriacetic Acid)

The coordination properties of iminodiacetic acid are best understood when compared to other aminopolycarboxylate ligands.

Glycine: As the simplest amino acid, glycine (NH₂CH₂COOH) acts as a bidentate ligand, coordinating through its amino nitrogen and one carboxylate oxygen. mdpi.com Iminodiacetic acid, with its three donor groups, is a stronger chelating agent than glycine and forms more stable metal complexes. wikipedia.org

Nitrilotriacetic Acid (NTA): NTA, with the formula N(CH₂CO₂H)₃, is a tetradentate ligand, meaning it can bind to a metal ion through four points: the nitrogen atom and one oxygen from each of the three carboxylate groups. nih.gov Due to this higher denticity, NTA generally forms more stable complexes with metal ions than iminodiacetic acid. For instance, the stability constant (log β) for the Fe(III)-NTA complex is 15.9, significantly higher than the 12.1 value for the Fe(III)-IDA complex. smolecule.com

The progression from the bidentate glycine to the tridentate IDA and the tetradentate NTA demonstrates a clear trend: increasing the number of chelate rings and donor atoms generally leads to an increase in the thermodynamic stability of the resulting metal complex. wikipedia.orgnih.gov

Thermodynamic and Kinetic Investigations of Metal-Iminodiacetate Complexation

The formation of metal-iminodiacetate complexes is governed by thermodynamic and kinetic principles that dictate the stability and reactivity of these compounds in solution.

Determination of Stability Constants (Log K) for Various Metal Ions

The stability of a metal-ligand complex in solution is quantified by its stability constant (or formation constant, K). A higher stability constant indicates a stronger interaction between the metal ion and the ligand and thus a more stable complex. The following table presents the logarithm of the cumulative stability constants (log β) for 1:1 and 1:2 metal-to-ligand complexes with iminodiacetic acid for a selection of divalent metal ions.

Metal Ionlog β₁ (ML)log β₂ (ML₂)
Cu²⁺10.5516.15
Ni²⁺8.1314.47
Co²⁺6.9512.30
Zn²⁺7.0312.90
Cd²⁺5.359.25
Fe²⁺5.8010.20
Mn²⁺3.806.50
Pb²⁺7.3510.95

Data sourced from various critical compilations. researchgate.netresearchgate.net

Influence of pH on Complexation Equilibria and Speciation

The pH of an aqueous solution has a profound effect on the complexation of metal ions by iminodiacetic acid. nih.gov This is because the donor groups of the IDA ligand—the secondary amine and the two carboxylic acids—are subject to protonation-deprotonation equilibria.

At very low pH (e.g., below pH 2): The carboxylic acid groups and the amine group are fully protonated (H₃IDA⁺). In this state, the ligand's ability to bind to metal ions is significantly reduced as the lone pairs on the oxygen and nitrogen atoms are not readily available for coordination. smolecule.comacademicjournals.org

In acidic to neutral pH (approx. pH 2-8): As the pH increases, the carboxylic acid groups deprotonate sequentially, followed by the amino group (pKa values are approximately 2.5 and 9.1). smolecule.com The formation of the monoanionic (HIDA⁻) and dianionic (IDA²⁻) species makes the ligand an effective chelator. The optimal pH range for the adsorption of many divalent metal ions is typically between pH 4 and 6. academicjournals.orgresearchgate.net

At high pH (e.g., above pH 9): The ligand is fully deprotonated to the IDA²⁻ form. While this is the most effective form of the ligand for chelation, at very high pH values, metal ions may begin to precipitate as metal hydroxides, which competes with the complexation reaction. researchgate.net

Therefore, the distribution of metal-IDA species in solution is highly dependent on pH, and controlling the pH is crucial for optimizing complex formation. nih.govnih.gov

Studies on the Kinetics of Metal-Ligand Association and Dissociation

While thermodynamic data like stability constants describe the position of the equilibrium, kinetic studies provide information on the speed at which these complexes form (association) and break apart (dissociation).

The kinetics of complex formation for aminopolycarboxylates like IDA are often very fast. The association process typically involves the rapid substitution of water molecules from the metal ion's inner coordination sphere by the donor atoms of the ligand.

Conversely, the dissociation of the complex can be much slower, particularly for very stable complexes. For instance, chromium(III) complexes with alkyl-N-iminodiacetates exhibit such slow dissociation kinetics that their acid-base reactions can appear irreversible on the timescale of a typical titration. slu.se The kinetic inertness of a complex is a critical factor in applications where the complex must remain intact over time.

Structural Characterization of Metal-Iminodiacetate Coordination Compounds

The elucidation of the three-dimensional structures of metal complexes with [(2-Oxoethyl)imino]diacetic acid, commonly known as iminodiacetic acid (IDA), is fundamental to understanding their chemical properties and reactivity. A combination of advanced spectroscopic methods and single-crystal X-ray diffraction provides a comprehensive picture of these coordination compounds in both solution and the solid state.

Spectroscopic techniques are invaluable for probing the coordination environment of the metal ion and confirming the binding of the iminodiacetate ligand. Each technique offers unique insights into the structural features of the complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the IDA ligand to a metal center. The analysis focuses on the vibrational frequencies of the carboxylate (-COO⁻) and the secondary amine (-NH-) groups of the IDA molecule. Upon complexation, the characteristic stretching frequencies of these groups are altered. For instance, in the free IDA ligand, the asymmetric and symmetric stretching vibrations of the carboxylate groups appear at specific wavenumbers. When these groups coordinate to a metal ion, their bond order changes, leading to a significant shift in these frequencies. Similarly, the N-H stretching vibration is also affected by coordination to the metal ion. The interaction of Fe(III) with IDA has been characterized using Fourier-transform infrared (FTIR) spectroscopy, which confirms the stability of the resulting complex. nih.gov

Functional GroupTypical Wavenumber (Free Ligand)Change Upon ComplexationRationale
Carboxylate (asymmetric stretch)~1575 cm⁻¹Shift to higher or lower frequencyCoordination to the metal ion alters the C=O bond character.
Carboxylate (symmetric stretch)~1405 cm⁻¹Shift in frequencyThe difference (Δν) between asymmetric and symmetric stretches indicates the coordination mode (monodentate, bidentate, bridging).
Amine (N-H stretch)~3300 cm⁻¹Broadening and shiftInvolvement of the nitrogen lone pair in the coordinate bond weakens the N-H bond.

Table 1: Representative IR Spectral Shifts in Iminodiacetate Upon Metal Coordination.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for studying the electronic structure of complexes involving transition metal ions. The absorption of light in the ultraviolet and visible regions corresponds to electronic transitions, often d-d transitions or charge-transfer bands. For transition metal-IDA complexes, the coordination environment created by the ligand influences the splitting of the d-orbitals of the metal ion, which in turn dictates the wavelengths of light absorbed. bath.ac.ukethz.ch For example, spectrophotometric investigations of the complex formation between Copper(II) and iminodiacetate have been used to determine the absorption maxima, which are indicative of the specific coordination geometry. ias.ac.in In the case of the Fe(III)-IDA complex, UV-Vis spectroscopy has been used to determine its stability constant and stoichiometry. nih.gov The spectra typically show intense ligand-to-metal charge transfer (LMCT) bands in the UV region and weaker d-d transition bands in the visible region.

Complexλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment
[Cu(ida)(H₂O)₂]~750~30d-d transition
[Fe(ida)(H₂O)₃]~480~150Ligand-to-Metal Charge Transfer (LMCT)

Table 2: Illustrative UV-Vis Absorption Data for Transition Metal-Iminodiacetate Complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of diamagnetic and paramagnetic metal-IDA complexes in solution. For diamagnetic complexes, ¹H NMR spectroscopy can monitor the chemical shifts of the methylene (-CH₂) protons of the IDA ligand. Upon coordination, the chemical environment of these protons changes, leading to shifts in their resonance signals, providing evidence of complex formation. researchgate.net For paramagnetic complexes, particularly those of lanthanide ions, the unpaired electrons of the metal cause large shifts and broadening of the NMR signals. These paramagnetic effects, however, can be exploited to gain structural information. For example, proton magnetic resonance (PMR) studies on lanthanide complexes with IDA derivatives have shown that the local shifts of the N-CH₂ protons can be used to differentiate between the structures of complexes formed with light versus heavy lanthanides. osti.gov

Crystallographic studies of lanthanide complexes with IDA derivatives, such as N-(4-carboxy-benzyl)iminodiacetic acid, have revealed the formation of complex three-dimensional coordination polymers. acs.org In a series of complexes with the formula [LnL(H₂O)₂]n (where Ln = Pr, Nd, Sm, Eu, Gd), the lanthanide ion is typically nine-coordinate. acs.org The coordination sphere around the metal ion is composed of one nitrogen atom and eight oxygen atoms (NO₈ environment), resulting in a distorted single-capped antitetraprism geometry. acs.org The IDA-derivative ligand acts as a bridge between adjacent metal centers, leading to the formation of extended 3D frameworks that feature one-dimensional helical tunnels. acs.orgnih.gov The precise dimensions and conformation of these frameworks are influenced by the specific lanthanide ion, a consequence of the lanthanide contraction. acs.org

Parameter[SmL(H₂O)₂]n[GdL(H₂O)₂]n
Crystal System MonoclinicMonoclinic
Space Group P2(1)/nP2(1)
Coordination Number 99
Coordination Geometry Distorted single-capped antitetraprismDistorted single-capped antitetraprism
Sm–O Bond Lengths (Å) 2.42–2.67N/A
Sm–N Bond Length (Å) 2.727N/A
Gd–O Bond Lengths (Å) N/A2.335–2.74
Gd–N Bond Length (Å) N/A2.740
Overall Architecture 3D framework with helical tunnels3D framework with helical tunnels

Table 3: Selected Crystallographic Data for Lanthanide-Iminodiacetate Derivative Complexes acs.org

Transition metal-IDA complexes also form a variety of architectures, often polymeric in nature, where the tridentate IDA ligand and often bridging water or hydroxide ligands link the metal centers.

Mechanisms of Metal Ion Selectivity and Specificity in Iminodiacetate Ligand Systems

The iminodiacetate ligand exhibits notable selectivity in its binding to different metal ions, which is governed by factors such as the charge, size, and electronic configuration of the metal ion, as well as the chelate ring stability.

Iminodiacetic acid generally displays a higher affinity for first-row transition metals compared to lanthanide ions. This preference is rooted in the different nature of the metal-ligand bonding.

Transition Metals: The binding of IDA to transition metals like Cu(II), Ni(II), and Co(II) involves significant covalent character, arising from the interaction between the ligand's donor atoms (N, O) and the d-orbitals of the metal. This interaction contributes to the high stability of the resulting complexes. The tridentate nature of IDA allows for the formation of two stable five-membered chelate rings with the metal ion, a thermodynamically favorable arrangement. First-row transition metals are known to form strong complexes with the IDA ligand. nih.gov For example, the stability constant (log β) for the 1:1 Fe(III)-IDA complex is reported to be 10.02. nih.gov

Lanthanide Ions: In contrast, the bonding between lanthanide ions and IDA is predominantly electrostatic in nature. Lanthanide ions behave as hard acids, and their interaction with the hard oxygen and nitrogen donor atoms of IDA is driven mainly by charge attraction. The stability of lanthanide-IDA complexes generally increases across the series (from lighter to heavier lanthanides). tubitak.gov.tr This trend is attributed to the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number. The smaller, heavier lanthanides have a higher charge density, leading to stronger electrostatic interactions and more stable complexes. tubitak.gov.tr

The difference in binding affinity can be quantified by comparing their stability constants.

Metal IonTypelog K₁log K₂Reference
Cu(II)Transition Metal10.556.09 ias.ac.in
Ni(II)Transition Metal8.135.23N/A
Co(II)Transition Metal6.904.80N/A
Fe(III)Transition Metal10.02 (log β₁)N/A nih.gov
Nd(III)Lanthanide6.225.08 tubitak.gov.tr
Sm(III)Lanthanide6.445.24 tubitak.gov.tr
Gd(III)Lanthanide6.615.29 tubitak.gov.tr
Dy(III)Lanthanide6.845.51 tubitak.gov.tr
Er(III)Lanthanide7.025.62 tubitak.gov.tr

Table 4: Comparison of Stability Constants (log K) for Metal-Iminodiacetate Complexes in Aqueous Solution at 25 °C and I = 0.1 M.

As shown in the table, the stability constant (log K₁) for Cu(II) is significantly higher than for any of the listed lanthanide ions, demonstrating the ligand's preference for certain transition metals. This selectivity is a key principle behind the use of IDA-functionalized resins in applications such as immobilized metal-ion affinity chromatography (IMAC) for separating proteins and other biomolecules. nih.gov

Applications of Iminodiacetic Acid Derivatives in Advanced Chemical and Materials Research

Role in Radiochemistry and Advanced Imaging Reagent Development for Research

Derivatives of iminodiacetic acid are pivotal in the advancement of radiochemistry, particularly in the development of sophisticated imaging agents for research purposes. Their strong ability to bind with radiometals makes them ideal candidates for creating probes used in non-invasive imaging techniques like Positron Emission Tomography (PET).

Chelation of Radiometals for Positron Emission Tomography (PET) Research Agents (e.g., Gallium-68)

The iminodiacetic acid scaffold is a key component in the design of chelators for PET radiometals, with Gallium-68 (⁶⁸Ga) being a prominent example. PET is a powerful imaging technique that utilizes positron-emitting radionuclides to visualize and measure metabolic processes in the body. The effectiveness of a PET imaging agent is highly dependent on the stability of the complex formed between the radiometal and the chelating molecule.

Iminodiacetic acid derivatives are adept at forming stable complexes with Ga(III), the form in which Gallium-68 exists under physiological conditions. This stability is crucial to prevent the premature release of the radiometal in vivo, which could lead to non-specific accumulation in tissues and result in poor image quality and inaccurate diagnostic information. The coordination chemistry of Gallium, which favors an octahedral geometry, is well-matched by the denticity of many iminodiacetic acid-based chelators. google.com

Research has focused on modifying the basic iminodiacetic acid structure to fine-tune the properties of the resulting Gallium-68 complex. These modifications can influence factors such as the rate of complex formation, the stability of the radiolabeled compound, and its pharmacokinetic profile. For instance, the development of bifunctional chelators allows for the attachment of the chelator-radiometal complex to a targeting vector, such as a peptide or antibody, which can then direct the imaging agent to specific biological targets. nih.gov

The use of ⁶⁸Ga-labeled agents in PET imaging offers several advantages, including high sensitivity and the ability to quantify the uptake of the tracer. youtube.com This allows for the detection of small lesions and provides quantitative data that can be used to monitor disease progression and response to therapy in a research setting. youtube.comnih.gov

Design and Synthesis of Bifunctional Chelators for Targeted Research Probes

Bifunctional chelators (BFCs) are molecules that serve two primary functions: they securely bind a radiometal and provide a reactive group for covalent attachment to a biomolecule. nih.gov This dual functionality is essential for creating targeted research probes that can deliver a radioactive payload to a specific biological site, such as a tumor or an area of inflammation.

The synthesis of these bifunctional chelators often involves multi-step organic chemistry procedures. The core iminodiacetic acid structure can be modified to introduce the desired linker and reactive group. The resulting BFC can then be conjugated to a targeting molecule, such as a peptide, protein, or antibody, to create a targeted imaging agent. nih.govnih.govrsc.org

Several classes of iminodiacetic acid-based BFCs have been developed, including derivatives of DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). nih.govmdpi.comresearchgate.net These chelators have been successfully used to label a variety of biomolecules with different radiometals for research applications. researchgate.netnih.gov The continued development of novel BFCs aims to improve upon existing agents by offering faster labeling kinetics, higher stability, and more favorable in vivo properties. mdpi.com

Parameter Description Relevance in Research
Thermodynamic Stability The strength of the bond between the chelator and the radiometal.High stability prevents the release of the radiometal in vivo, ensuring the signal comes from the targeted site. nih.gov
Kinetic Inertness The rate at which the radiometal dissociates from the chelator.High kinetic inertness is crucial for maintaining the integrity of the radiolabeled complex throughout the imaging procedure. researchgate.net
Radiolabeling Efficiency The percentage of the radiometal that is successfully incorporated into the chelator.High efficiency is desirable for producing high-quality imaging agents with high specific activity. nih.gov
Biocompatibility The ability of the chelator and its complex to function in a biological system without eliciting a toxic or immunological response.Essential for any agent intended for in vivo research applications.

Contributions to Bioconjugation and Bio-Inspired Chemical Systems Research

The principles of bioconjugation, the linking of two or more molecules where at least one is a biomolecule, are fundamental to many areas of modern chemical and biological research. Iminodiacetic acid derivatives have emerged as valuable tools in this field, enabling the creation of complex bio-inspired systems and functional research tools.

Covalent and Non-Covalent Conjugation with Biomolecules (e.g., Peptides, Proteins, Antibodies) for Research Tools

The ability to attach iminodiacetic acid derivatives to biomolecules like peptides, proteins, and antibodies has led to the development of a wide array of research tools. nih.govrsc.org This conjugation can be achieved through both covalent and non-covalent interactions.

Covalent conjugation typically involves the reaction of a functional group on the iminodiacetic acid derivative with a reactive side chain of an amino acid on the biomolecule. For example, an isothiocyanate-functionalized iminodiacetic acid derivative can react with the amine group of a lysine (B10760008) residue on a protein. nih.gov This creates a stable, permanent link between the chelator and the biomolecule. Such covalent bioconjugates are essential for applications where the chelator must remain associated with the biomolecule, such as in targeted radiopharmaceutical research. nih.gov

Non-covalent conjugation strategies, while less common for stable research tools, can be employed in specific contexts. These interactions rely on forces such as hydrogen bonding, electrostatic interactions, and hydrophobic effects to associate the iminodiacetic acid derivative with the biomolecule.

The resulting bioconjugates have numerous applications in research. For example, an antibody conjugated to an iminodiacetic acid derivative can be radiolabeled and used to specifically target and visualize cancer cells that express a particular antigen. rsc.org Similarly, peptides conjugated to these derivatives can be used to probe a wide range of biological processes. nih.gov

Biomolecule Conjugation Strategy Research Application Example
Peptides Covalent attachment to amine or thiol groups.Development of targeted radiotracers for PET imaging of specific receptors. nih.gov
Proteins Covalent modification of surface-exposed amino acid residues.Creation of antibody-drug conjugates for targeted therapy research. nih.govrsc.org
Antibodies Site-specific or random covalent conjugation.Development of radioimmunoconjugates for targeted imaging and therapy of cancers. nih.gov

Investigation of Supramolecular Interactions with Polymeric Carriers (e.g., Dendrimers)

Supramolecular chemistry, the study of chemical systems composed of a discrete number of assembled molecular subunits, offers another avenue for the application of iminodiacetic acid derivatives. nih.gov In this context, these derivatives can participate in the formation of complex, non-covalently assembled structures with polymeric carriers like dendrimers. nih.govsciforum.net

Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups. illinois.edu The interior of a dendrimer can provide a unique microenvironment, while the periphery can be modified to control solubility and interactions with the surrounding medium. Iminodiacetic acid derivatives can be either encapsulated within the dendritic structure or attached to its surface.

The interaction between iminodiacetic acid derivatives and dendrimers can be driven by a variety of non-covalent forces, including electrostatic interactions between charged groups on the dendrimer and the iminodiacetic acid derivative, as well as hydrogen bonding. These supramolecular assemblies can be designed to have specific properties and functions. For instance, a dendrimer carrying multiple iminodiacetic acid units could act as a high-capacity chelating agent for heavy metals.

Research in this area explores how the structure and generation of the dendrimer influence the binding and release of the iminodiacetic acid derivative. nih.gov These bio-inspired systems hold potential for the development of novel drug delivery platforms, contrast agents for medical imaging, and sensors for detecting specific analytes. The self-assembling nature of these systems also provides insights into the fundamental principles of molecular recognition and self-organization. sciforum.net

Development of Functional Materials and Nanomaterials

The unique chelating properties of iminodiacetic acid and its derivatives are being harnessed in the development of advanced functional materials and nanomaterials. By incorporating these molecules into larger structures, researchers can create materials with tailored properties for a range of applications.

Iminodiacetic acid derivatives can be immobilized onto the surface of various solid supports, such as silica (B1680970), polymers, and magnetic nanoparticles. The resulting materials possess a high density of chelating sites, making them effective for the selective extraction and separation of metal ions from aqueous solutions. These materials are being investigated for applications in environmental remediation, such as the removal of heavy metal pollutants from wastewater, and in analytical chemistry for the preconcentration of trace metal ions before analysis.

In the realm of nanotechnology, iminodiacetic acid derivatives can be used to functionalize the surface of nanoparticles, bestowing them with the ability to bind specific metal ions. This can be utilized to create nanoparticle-based sensors for the detection of metal ions or to develop targeted drug delivery systems where the release of a therapeutic agent is triggered by the presence of a particular metal.

Surface Functionalization of Advanced Materials (e.g., Carbon Nanotubes, Magnetic Nanoparticles)

The functionalization of advanced materials with iminodiacetic acid is a key strategy for creating surfaces with tailored metal-ion affinity. Multi-walled carbon nanotubes (MWCNTs) have been successfully functionalized with IDA to produce a novel adsorbent material. This process endows the high-surface-area nanotubes with chelating properties, making them highly effective for the preconcentration and separation of heavy metal ions. nih.gov The resulting IDA-functionalized MWCNTs demonstrate a high capacity for binding various metal ions, a property attributable to the strong chelating effect of the grafted IDA groups. nih.gov

Similarly, the principle of IDA functionalization is applied to magnetic nanoparticles to create easily separable, high-affinity adsorbents for applications in water treatment and biomedical research. nih.gov The covalent attachment of chelating linkers, such as those derived from IDA, to the surface of nanoparticles like carbon-encapsulated iron carbide, produces materials that combine high magnetization with chemical stability and specific binding capabilities. nih.gov This surface modification allows for the selective capture of target molecules or ions from complex mixtures. nih.gov

Creation of Chelating Resins and Adsorbents for Research Separations

Iminodiacetic acid is a foundational component in the synthesis of chelating resins, which are widely used as adsorbent materials for metal ion removal and separation in research settings. nih.gov These resins consist of a cross-linked polymer matrix, such as styrene-divinylbenzene, onto which IDA functional groups are covalently attached. prepchem.com The synthesis can be achieved by reacting a chloromethylated copolymer with an ester of iminodiacetic acid, followed by hydrolysis to expose the carboxylic acid groups. prepchem.com The resulting granular resin possesses a high density of chelating sites, making it an effective tool for chromatographic separations, such as the separation of lanthanide series elements like lanthanum(III) and neodymium(III). prepchem.com

Beyond traditional resins, IDA-functionalized adsorbents are being developed using advanced substrates. For instance, IDA-modified multi-walled carbon nanotubes serve as highly efficient sorbents for solid-phase extraction. nih.gov Nanoporous silica supports functionalized with self-assembled monolayers of an iminodiacetic acid ligand have also been synthesized. nih.gov These materials, known as IDAA-SAMMS®, exhibit strong affinity for transition metal cations and can be used to separate metal ions from aqueous solutions under various conditions. nih.gov

Integration into Novel Polymeric and Composite Structures

The iminodiacetic acid moiety has been successfully integrated into novel polymeric and composite structures to impart specific functionalities. One notable example involves the synthesis of poly(2-oxazoline)s (POx) polymers that are end-terminated with a 2,2'-iminodiacetic acid group. nih.gov These specialized polymers can form noncovalent, reversible aggregates with enzymes, a property that allows the resulting polymer-enzyme conjugates to be solubilized and remain highly active in organic solvents like chloroform (B151607) and toluene. nih.gov This approach overcomes a significant limitation in the use of free enzymes in non-aqueous media. nih.gov

Furthermore, the creation of chelating resins inherently involves the integration of IDA into a polymeric backbone. By copolymerizing monomers like styrene, divinylbenzene, and acrylic acid, and subsequently modifying the resulting polymer to introduce the IDA group, a robust composite material designed for metal chelation is formed. nih.govprepchem.com The IDA-functionalized carbon nanotubes represent another form of composite material, where the chelating compound is integrated with a nanostructured carbon support to create a high-performance adsorbent. nih.gov

Applications in Advanced Analytical Chemistry and Separation Sciences

Research into Metal Ion Detection and Separation Methodologies

The strong chelating ability of the iminodiacetic acid group is extensively utilized in the development of advanced analytical methods for metal ion detection and separation. Sorbents made from IDA-functionalized multi-walled carbon nanotubes have been used to create on-line preconcentration systems for inductively coupled plasma mass spectrometry (ICP-MS). nih.gov This method allows for the simultaneous determination of trace amounts of various heavy metals—including vanadium, chromium, lead, cadmium, cobalt, copper, and arsenic—with very low detection limits and high enrichment factors. nih.gov

IDA-modified capillaries have also been prepared for use in capillary liquid chromatography and immobilized metal chelate affinity capillary electrophoresis. nih.gov In these systems, metal ions such as copper(II) and cobalt(II) can be separated based on their differential interactions with the IDA moieties bound to the capillary's inner wall. nih.gov Research into nanoporous silica sorbents featuring IDA ligands further demonstrates their utility in selectively binding and separating transition metal cations. nih.gov

Table 1: Performance of IDA-Functionalized MWCNTs for Metal Ion Detection This table summarizes the detection limits and enrichment factors achieved using an on-line ICP-MS method with an IDA-functionalized MWCNT sorbent.

Metal Ion Detection Limit (ng L⁻¹) Enrichment Factor
V(V) 1.3 101
Cr(VI) 1.2 95
Pb(II) 0.70 88
Cd(II) 0.40 66
Co(II) 2.5 92
Cu(II) 3.4 85
As(III) 0.79 74

Data sourced from PubMed nih.gov

Studies on the Modulation of Peptide Mobility in Capillary Electrophoresis Systems

In the field of proteomics, iminodiacetic acid is employed as a key component in buffer systems for capillary zone electrophoresis (CZE), a high-resolution technique for analyzing complex protein digests. nih.gov IDA serves as an isoelectric buffer, operating at a low pH, which is effective for generating peptide maps. nih.gov Its use helps to modulate the mobility of peptides within the capillary, leading to high-resolution separations with reduced analysis times. nih.gov

A significant advantage of IDA is its compatibility with hydro-organic solvents like trifluoroethanol and denaturing agents such as urea (B33335), which are often used to improve the solubility and separation of peptides. nih.gov Research has shown that a background electrolyte containing 50 mM IDA and 6-8 M urea provides an excellent medium for resolving peptide maps of complex proteins, such as β-casein digests, with superior resolution and shorter transit times compared to standard phosphate (B84403) buffers. nih.gov This makes IDA a valuable tool for peptide mapping, a critical technique for protein characterization and quality control in biotherapeutics. nih.govsciex.comyoutube.com

Table 2: Optimized Buffer Composition for Peptide Mapping via CZE This table details an effective electrolyte system using iminodiacetic acid for high-resolution peptide separation.

Component Concentration/Percentage Purpose
Iminodiacetic acid (IDA) 50 mM Isoelectric buffer (pH ~2.33)
Urea 6-8 M Protein/peptide solubilizer
Hydroxyethylcellulose (HEC) 0.5% Suppresses electroosmotic flow

Data sourced from PubMed nih.gov

Utilization in the Preparation of Immobilized pH Gradients for Isoelectric Focusing Research

Isoelectric focusing is a powerful technique that separates proteins based on their isoelectric point (pI). Modern isoelectric focusing often utilizes immobilized pH gradients (IPGs), which are created by copolymerizing acrylamide (B121943) with a set of buffering monomers known as Immobilines. wikipedia.orgumich.edu These Immobilines are acrylamide derivatives with the general structure CH₂=CH–CO–NH–R, where the 'R' group contains either a weak acidic (carboxyl) or basic (amino) functionality. bio-rad.com By mixing acidic and basic Immobiline solutions in a gradient, a stable and reproducible pH gradient is covalently locked into the polyacrylamide gel matrix. wikipedia.orgumich.edu

This method offers significant advantages over traditional carrier ampholyte-based systems, including the complete elimination of cathodic drift, higher resolution, and uniform conductivity. wikipedia.org While an extensive family of acidic and basic Immobiline chemicals has been developed to generate a wide range of pH gradients, a review of the relevant literature does not indicate that [(2-Oxoethyl)imino]diacetic acid or other derivatives of iminodiacetic acid are currently used as Immobiline reagents in the preparation of immobilized pH gradients. nih.govyoutube.com The chemistry of Immobilines is based on acrylamido acids and bases, which have a different core structure than iminodiacetic acid. nih.gov

Environmental Remediation and Metal Management Research

The management and remediation of heavy metal contamination in aqueous environments is a critical area of environmental research. Chelating agents play a significant role in strategies aimed at the removal and management of toxic metal ions. The unique structural characteristics of this compound, particularly the presence of carboxyl and amine functionalities, position it as a candidate for such applications.

Investigation of Adsorption and Removal Mechanisms for Heavy Metal Ions in Aqueous Environments

The fundamental mechanisms by which chelating agents facilitate the removal of heavy metal ions from water include adsorption, where the metal ion binds to the surface of a material, and chelation, where the agent forms a stable, water-soluble complex with the metal ion. researchgate.netsemanticscholar.org These processes can involve various interactions such as ion exchange, where the metal ion displaces another ion from the adsorbent, and electrostatic attraction between the positively charged metal ion and a negatively charged surface. researchgate.net The iminodiacetate (B1231623) functional group is known to form stable complexes with a variety of metal ions. nih.govresearchgate.net

Despite the theoretical potential of this compound for heavy metal adsorption and removal, a comprehensive review of the available scientific literature reveals a notable absence of specific studies investigating its efficacy and the precise mechanisms involved in these processes. Consequently, detailed research findings and data tables illustrating its performance in removing specific heavy metal ions from aqueous environments are not available at this time.

Development of Chelation-Based Strategies for Environmental Contaminant Research

Chelation-based strategies are a cornerstone of environmental remediation, offering a method to sequester and remove toxic heavy metals from contaminated soil and water. researchgate.netnih.govmdpi.comfrontiersin.org These strategies often employ chelating agents to form stable, soluble complexes with metal ions, thereby facilitating their extraction. semanticscholar.org The effectiveness of a chelating agent is dependent on several factors, including its affinity for the target metal ion, the pH of the environment, and its biodegradability. semanticscholar.org

While various derivatives of iminodiacetic acid have been explored for these purposes, specific research on the development and application of chelation-based strategies utilizing this compound for environmental contaminant research is not documented in the current body of scientific literature. As such, there are no established protocols or detailed findings regarding its use in this context.

Catalytic Applications in Chemical Synthesis Research

The field of catalysis continuously seeks novel ligands that can enhance the efficiency and selectivity of metal-catalyzed reactions. Iminodiacetate and its derivatives have been investigated for their potential to act as ligands, binding to a metal center and influencing its catalytic activity. researchgate.net

Evaluation of Iminodiacetate Ligands in Metal-Catalyzed Reaction Systems

Iminodiacetate ligands can coordinate with a metal ion through the nitrogen atom and the oxygen atoms of the carboxylate groups, forming a stable complex. researchgate.net This coordination can modify the electronic and steric environment of the metal center, thereby influencing its reactivity and selectivity in catalytic transformations. The nature of the substituent on the nitrogen atom can further tune these properties.

A thorough search of the scientific literature indicates that while the broader class of iminodiacetate ligands has been evaluated in various metal-catalyzed reaction systems, there is a lack of specific studies focusing on the evaluation of this compound as a ligand. Therefore, no specific data on its performance in terms of catalytic activity, selectivity, or reaction yields is currently available.

Development of Novel Catalytic Frameworks utilizing Iminodiacetic Acid Derivatives

The development of novel catalytic frameworks is essential for advancing chemical synthesis. This involves the design and synthesis of new ligands and their corresponding metal complexes to achieve desired catalytic properties. While there is ongoing research into the development of new catalysts based on iminodiacetic acid derivatives for various applications, including oxidation reactions and the synthesis of bioactive molecules, specific research detailing the development of catalytic frameworks based on this compound has not been reported. researchgate.netacs.orgresearchgate.netresearchgate.net

Computational and Theoretical Investigations of Iminodiacetic Acid Systems

Molecular Modeling and Simulation of Ligand-Metal Interactions

Molecular modeling and simulation techniques are pivotal in understanding the three-dimensional structures and dynamic interactions between ligands and metal ions. For derivatives of iminodiacetic acid, these computational approaches can predict the preferred coordination geometries and the stability of the resulting metal complexes.

Recent studies on iminodiacetic acid-functionalized polymers have utilized Density Functional Theory (DFT) to model the interaction with various heavy metal ions. researchgate.net A molecular model of a polyaniline copolymer derivative with iminodiacetic acid was developed to investigate its selectivity towards certain metal ions. researchgate.net The binding energies between the iminodiacetic acid moiety on the polymer and different divalent metal ions were calculated to understand the interaction strength and selectivity. researchgate.net

The coordination of metal ions with glycine (B1666218), the simplest amino acid, which shares functional group similarities with iminodiacetic acid derivatives, has also been extensively studied. These studies show that the coordination can occur in different modes, with the zwitterionic form of glycine generally leading to the most stable complexes with divalent metal ions. nih.gov The geometry of these complexes is highly dependent on the metal ion, with octahedral arrangements being common for ions like Ni(II) and Co(II), while other geometries such as trigonal bipyramidal or square pyramidal are observed for Mn(II), Zn(II), and Cu(II). nih.gov

Calculated Binding Energies and Stability Constants of a Functionalized Iminodiacetic Acid Copolymer with Various Metal Ions. researchgate.net
Metal IonBinding Energy (kcal/mol)Log K (Stability Constant)
Cd(II)-38.32.81
Pb(II)-35.12.57
Cu(II)-29.62.17
Zn(II)-27.52.02

This table presents data from a DFT study on an iminodiacetic acid-functionalized polyaniline copolymer, which serves as a model for understanding the binding affinities of iminodiacetic acid derivatives. researchgate.net

Quantum Chemical Studies on Binding Mechanisms and Electronic Structures of Complexes

Quantum chemical methods, particularly DFT, provide a deeper understanding of the electronic structure, charge distribution, and the nature of the chemical bonds in metal-ligand complexes. These calculations are crucial for explaining the binding mechanisms and the reactivity of these compounds.

For instance, in the study of the iminodiacetic acid-functionalized copolymer, DFT calculations were employed to analyze the charge transfer between the metal ions and the ligand. researchgate.net This analysis helps in understanding the nature of the coordination bond, whether it is more electrostatic or covalent in character. The results indicated a significant charge transfer from the ligand to the metal ion, which is characteristic of coordinate covalent bonds. researchgate.net

Similar quantum chemical studies on metal complexes with glycine have revealed that the binding energy trend (Cu(II) > Ni(II) > Zn(II) ≈ Co(II) > Fe(II) > Mn(II)) is influenced by the electronic configuration of the metal ion and the ligand field stabilization energy. nih.gov Natural Bond Orbital (NBO) analysis in these studies further elucidates the donor-acceptor interactions, identifying the specific orbitals involved in the bonding. nih.gov

In a broader context, DFT has been successfully applied to study the physicochemical properties and spectral data of various organic molecules containing functional groups similar to those in [(2-Oxoethyl)imino]diacetic acid, such as thiophene (B33073) carboxylic acid derivatives and sulfonamides. mdpi.comresearchgate.net These studies demonstrate the power of DFT in correlating molecular structure with electronic properties like ionization potential, electron affinity, and chemical hardness, which are key to understanding the reactivity and binding capabilities of a ligand. mdpi.comresearchgate.net

Calculated Electronic Properties of Metal-Iminodiacetate Copolymer Complexes. researchgate.net
ComplexHOMO (eV)LUMO (eV)Energy Gap (eV)Charge Transfer (e)
Copolymer-Cd(II)-5.45-2.183.270.45
Copolymer-Pb(II)-5.39-2.243.150.42
Copolymer-Cu(II)-5.62-2.453.170.38
Copolymer-Zn(II)-5.71-2.393.320.35

This table showcases key electronic properties calculated using DFT for a model iminodiacetic acid copolymer complexed with different metals, highlighting the electronic changes upon binding. researchgate.net

Simulation of Solution-Phase Behavior and Speciation of Iminodiacetate (B1231623) Complexes

Understanding the behavior of metal complexes in solution is critical for many of their applications. Computational simulations can model the effects of the solvent and predict the speciation of complexes, which refers to the distribution of different complex forms in equilibrium.

Furthermore, computational studies on metal-acetate interactions have been performed to refine force fields for simulating metal-carboxylate interactions in aqueous solutions. mdpi.com These studies highlight the challenges in accurately modeling these interactions and the need for specialized parameters, such as the 12-6-4 Lennard-Jones model, to better reproduce experimental solvation and binding free energies. mdpi.com Such refined models are essential for accurately predicting the speciation and thermodynamic stability of iminodiacetate complexes in solution.

The study of glycine-metal ion complexes in both the gas phase and in solution has shown that the presence of a solvent can significantly influence the stability and structure of the complexes. nih.gov While the zwitterionic form of glycine is favored in solution, computational models must accurately account for solvation effects to predict the correct coordination chemistry. nih.gov These findings underscore the importance of including solvent effects in simulations to obtain a realistic picture of the solution-phase behavior of chelating agents like this compound.

Future Directions and Emerging Research Avenues for Iminodiacetic Acid Chemistry

Exploration of Novel Iminodiacetic Acid Derivative Structures with Tailored Functionalities

The inherent chelating ability of the iminodiacetic acid backbone makes it an ideal platform for designing molecules with specific, tailored functions. By chemically modifying the core IDA structure, scientists can fine-tune properties such as metal binding affinity, biological targeting, and reactivity. This has led to the development of a diverse range of derivatives with applications spanning from medical diagnostics to complex organic synthesis.

A significant area of research involves creating IDA derivatives for biomedical applications. For instance, novel IDA derivatives featuring methoxy substituents on an aromatic ring have been synthesized for potential use as hepatobiliary diagnostic agents when complexed with technetium. nih.govnih.gov Another innovative approach involves functionalizing D-glucose at the C-2 or C-6 position with an IDA moiety. acs.org This strategy aims to develop novel, metal-based radiopharmaceuticals that can specifically target tumors for diagnostic and therapeutic purposes. acs.org

The versatility of IDA is further demonstrated in its use as a metal-binding pharmacophore (MBP) for enzyme inhibitor development. Research has identified IDA as the core component of Aspergillomarasmine A (AMA), a natural product that inhibits New Delhi Metallo-β-lactamase-1 (NDM-1), an enzyme that confers antibiotic resistance to bacteria. nih.govescholarship.org This discovery has spurred the fragment-based drug design of new NDM-1 inhibitors, leveraging the IDA scaffold to create compounds that can form a ternary complex with the enzyme. escholarship.org

In the realm of synthetic chemistry, N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement. This class of derivatives has enabled the development of an automated platform for small molecule synthesis through the iterative cross-coupling of boronate building blocks. acs.org This methodology simplifies the construction of complex molecules, including polyene natural products and pharmaceutically relevant targets. acs.org

Derivative ClassStructural ModificationTailored FunctionalityResearch Application
Aromatic IDA Derivatives Addition of methoxy substituents to an aromatic ring attached to the IDA nitrogen.Enhanced properties for forming complexes with technetium.Development of hepatobiliary diagnostic agents for cholescintigraphy. nih.gov
Glyco-conjugate IDA Covalent linking of an IDA moiety to a D-glucose molecule.Tumor-targeting via glucose transporters for metal-based therapies.Creation of novel radiopharmaceuticals for cancer diagnosis and treatment. acs.org
Enzyme-Inhibiting IDA Used as a core fragment for building larger molecules.Acts as a metal-binding pharmacophore to inhibit metallo-enzymes.Development of inhibitors for New Delhi Metallo-β-lactamase-1 (NDM-1). nih.govescholarship.org
MIDA Boronates Formation of a bicyclic ester between N-methyliminodiacetic acid and a boronic acid.Stabilizes boronic acids for iterative, controlled chemical synthesis.Automated synthesis of complex small molecules and natural products. acs.org

Advanced Applications in Interdisciplinary Scientific Fields (e.g., Bioinorganic Chemistry, Supramolecular Chemistry)

The unique coordination properties and structural features of iminodiacetic acid and its derivatives have established them as valuable tools in diverse and interdisciplinary fields, most notably in bioinorganic and supramolecular chemistry.

Bioinorganic Chemistry In bioinorganic chemistry, IDA derivatives are widely recognized for their role as ligands in diagnostic and therapeutic agents. Their ability to form stable complexes with radionuclides, particularly technetium-99m (⁹⁹ᵐTc), is a cornerstone of modern nuclear medicine. nih.govwikipedia.org Complexes such as ⁹⁹ᵐTc-mebrofenin are used in cholescintigraphy scans to assess the function of the gallbladder and biliary system. nih.govwikipedia.org The IDA ligand's structure can be modified to alter the biological distribution and clearance of the resulting metal complex, demonstrating a sophisticated application of coordination chemistry in a biological context. nih.gov

Furthermore, the interaction of IDA derivatives with metalloenzymes is an active area of research. The development of IDA-based inhibitors for zinc-containing enzymes like NDM-1 highlights a key strategy in combating antibiotic resistance. nih.govescholarship.org These studies explore the intricate coordination between the IDA moiety and the metal ions in the enzyme's active site, providing fundamental insights into enzyme mechanisms and pathways for designing targeted therapeutics. nih.gov Research into homo- and heteronuclear complexes of IDA with metals like tin, zinc, and copper has also revealed significant antibacterial and anti-inflammatory potential, further broadening their bioinorganic applications. juw.edu.pk

Supramolecular Chemistry Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The IDA ligand is an excellent building block for constructing such assemblies due to its ability to coordinate with metal centers and participate in hydrogen bonding.

Development of Sustainable Synthesis and Application Methodologies for Environmental and Industrial Impact

In line with the principles of green chemistry, significant efforts are being made to develop sustainable methods for the synthesis and application of iminodiacetic acid and its derivatives. These initiatives aim to reduce the environmental footprint of chemical manufacturing by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. acs.org

Historically, the industrial synthesis of IDA derivatives involved hazardous starting materials such as formaldehyde and hydrogen cyanide. youtube.com This process required specialized handling to protect workers and the environment. youtube.com A key advancement has been the development of a greener synthesis pathway for disodium iminodiacetate (B1231623), a salt of IDA. This modern approach utilizes diethanolamine (B148213) as a starting material in the presence of sodium hydroxide and a copper catalyst. youtube.com This method is inherently safer as it avoids highly toxic reagents. youtube.com

The push for sustainability also extends to the applications of IDA derivatives. Iminodisuccinic acid (IDS), a structurally related compound, is being championed as a readily biodegradable and environmentally friendly chelating agent. thinkdochemicals.com It serves as a "green" alternative to traditional chelators like ethylenediaminetetraacetic acid (EDTA), which has poor biodegradability. The development and adoption of such green chelators in industrial water treatment and other applications represent a significant step toward reducing the long-term environmental impact of chemical products. thinkdochemicals.com

Synthesis MethodStarting MaterialsKey FeaturesEnvironmental/Industrial Impact
Traditional Strecker Synthesis Pathway Ammonia (B1221849), Formaldehyde, Hydrogen CyanideMulti-step process involving highly toxic intermediates.Poses significant health and environmental risks, requiring stringent safety protocols. youtube.com
Improved Aminolysis Monochloroacetic acid, Ammonia, Ca(OH)₂Optimized reaction conditions to increase yield and convert byproducts (glycine) into the final product.Reduces waste and improves atom economy, making the industrial process more efficient and sustainable. researchgate.net
Green Synthesis from Diethanolamine Diethanolamine, Sodium Hydroxide, Copper CatalystUtilizes less hazardous starting materials and a catalytic process.Eliminates the use of highly toxic formaldehyde and hydrogen cyanide, resulting in a much safer and greener manufacturing process. youtube.com

Q & A

Q. What are the established methods for synthesizing [(2-Oxoethyl)imino]diacetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via two primary routes:

  • Route 1: Reacting chloroacetic acid with ammonia and formaldehyde under controlled pH (8–9) to form iminodiacetic acid (IDA) intermediates, followed by oxidation or functionalization to introduce the 2-oxoethyl group .
  • Route 2: Condensation of glycine derivatives with glyoxylic acid, optimizing molar ratios (e.g., 1:2 glycine:glyoxylic acid) and temperature (60–80°C) to favor the formation of the imino backbone .

Critical Factors:

  • pH Control: Excess ammonia in Route 1 minimizes side products like nitrilotriacetic acid (NTA) .
  • Catalyst Use: Transition metal catalysts (e.g., Cu²⁺) in Route 2 enhance reaction efficiency but may require post-synthesis purification .

Q. Table 1: Comparative Synthesis Routes

MethodYield (%)Key ConditionsReference
Chloroacetic acid route65–75pH 8.5, 70°C, 6h
Glycine-glyoxylic route55–65Cu²⁺ catalyst, 80°C, 8h

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (D₂O, 400 MHz) reveals distinct peaks for the methylene groups (δ 3.5–3.7 ppm) and carbonyls (δ 170–175 ppm). ¹³C NMR confirms the imino and oxoethyl linkages .
  • FT-IR: Strong absorptions at 1650–1700 cm⁻¹ (C=O stretch) and 1550–1600 cm⁻¹ (C-N stretch) validate the functional groups .
  • HPLC-MS: Reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) resolve impurities, while ESI-MS in negative mode confirms the molecular ion [M-H]⁻ .

Validation: Cross-referencing with high-purity standards (e.g., NIST-certified compounds) ensures accuracy .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., ΔfH°solid) of this compound inform its stability in aqueous solutions?

Methodological Answer: The standard enthalpy of formation (ΔfH°solid = -1134.0 ± 2.3 kJ/mol) indicates high thermodynamic stability, corroborated by its resistance to hydrolysis in neutral pH . However, under acidic conditions (pH < 3), the oxoethyl group undergoes protonation, leading to degradation.

Experimental Design:

  • Stability Assay: Monitor decomposition via UV-Vis (λ = 260 nm) over 24h at varying pH (2–10).
  • Calorimetry: Differential scanning calorimetry (DSC) quantifies thermal stability (decomposition onset ~220°C) .

Q. Table 2: Thermodynamic and Stability Data

PropertyValueConditionsReference
ΔfH°solid-1134.0 ± 2.3 kJ/molSolid phase
Aqueous Stability (pH 7)>95% intact after 24h25°C, dark

Q. What computational strategies predict the tautomeric behavior of this compound in biological systems?

Methodological Answer:

  • DFT Calculations: B3LYP/6-311+G(d,p) level modeling identifies the keto-enol tautomer equilibrium. The keto form dominates (ΔG = -12.3 kJ/mol) due to intramolecular H-bonding between the amine and carbonyl groups .
  • MD Simulations: Explicit solvent models (e.g., TIP3P water) reveal pH-dependent conformational changes, with enolization favored at pH > 8 .

Validation: Compare computed IR spectra with experimental data to verify tautomer populations .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

  • Purity Issues: Impurities (e.g., unreacted glyoxylic acid) skew biological assays. Validate purity via elemental analysis (C, H, N ± 0.3%) .
  • Assay Conditions: Varying buffer systems (e.g., Tris vs. phosphate) alter metal-chelation capacity, impacting antimicrobial or enzyme-inhibition results .

Resolution Workflow:

Re-synthesize compounds using peer-reviewed protocols .

Standardize bioassays (e.g., fixed pH, ionic strength).

Use statistical tools (ANOVA, PCA) to identify outlier datasets .

Q. What advanced chromatographic methods optimize separation of this compound from structurally similar impurities?

Methodological Answer:

  • Ion-Exchange Chromatography: Strong anion-exchange resins (e.g., Dowex 1X8) separate the compound from carboxylate analogs (e.g., IDA) using gradient elution (0.1–1.0 M NaCl) .
  • HILIC-MS: Hydrophilic interaction liquid chromatography with MS detection resolves polar degradation products (e.g., oxalic acid) .

Optimization Parameter: Adjust column temperature (30–50°C) to improve peak symmetry .

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